Diethyl 2,2'-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate)
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Overview
Description
Diethyl 2,2’-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate) is a complex organic compound with a molecular formula of C12H15N3O7 It is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2’-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate) typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to the corresponding oxazoles using commercial manganese dioxide .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow chemistry techniques. This involves the continuous flow of reactants through a packed reactor containing commercial manganese dioxide, which facilitates the oxidative aromatization of oxazolines to oxazoles. This method improves the safety profile of the reaction and provides pure products without the need for additional purification .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide, leading to the formation of oxazoles.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles, leading to the formation of substituted oxazoles.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Reagents such as bromotrichloromethane and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications.
Scientific Research Applications
Diethyl 2,2’-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate) has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl 2,2’-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate) involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Oxazole, 2-methyl-4,5-diphenyl-: This compound has a similar oxazole ring structure but with different substituents.
4,5-Dimethyl-2-isobutyloxazole: Another similar compound with an oxazole ring and different substituents.
Uniqueness
Diethyl 2,2’-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate) is unique due to its specific combination of functional groups and the presence of two oxoacetate moieties. This makes it particularly versatile for various chemical reactions and applications.
Properties
CAS No. |
41230-58-4 |
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Molecular Formula |
C12H15N3O7 |
Molecular Weight |
313.26 g/mol |
IUPAC Name |
ethyl 2-[[5-[(2-ethoxy-2-oxoacetyl)amino]-3-methyl-1,2-oxazol-4-yl]amino]-2-oxoacetate |
InChI |
InChI=1S/C12H15N3O7/c1-4-20-11(18)8(16)13-7-6(3)15-22-10(7)14-9(17)12(19)21-5-2/h4-5H2,1-3H3,(H,13,16)(H,14,17) |
InChI Key |
MIGUUWHTVYZFAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(ON=C1C)NC(=O)C(=O)OCC |
Origin of Product |
United States |
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